molecular formula C16H14N4O2 B1605021 Ethanedioic acid, bis[(phenylmethylene)hydrazide] CAS No. 6629-10-3

Ethanedioic acid, bis[(phenylmethylene)hydrazide]

Cat. No. B1605021
CAS RN: 6629-10-3
M. Wt: 294.31 g/mol
InChI Key: GTIBACHAUHDNPH-UHFFFAOYSA-N
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Description

Ethanedioic acid, bis[(phenylmethylene)hydrazide] is a chemical compound . Unfortunately, there isn’t much detailed information available about this compound .


Synthesis Analysis

The synthesis of Ethanedioic acid, bis[(phenylmethylene)hydrazide] is not clearly mentioned in the available resources .


Molecular Structure Analysis

The molecular structure of Ethanedioic acid, bis[(phenylmethylene)hydrazide] is not clearly mentioned in the available resources .


Chemical Reactions Analysis

The chemical reactions involving Ethanedioic acid, bis[(phenylmethylene)hydrazide] are not clearly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethanedioic acid, bis[(phenylmethylene)hydrazide] are not clearly mentioned in the available resources .

Scientific Research Applications

Solubility and Partial Molar Volumes in Supercritical Carbon Dioxide

Research by Peng, Yang, and Yang (2015) explored derivatives of ethanedioate, including bis(2-ethoxyethyl) ethanedioate derivatives, focusing on their solubilities in supercritical carbon dioxide (scCO2). This study is significant for understanding the solubility behavior of similar compounds, including Ethanedioic acid, bis[(phenylmethylene)hydrazide], in various industrial and chemical processes (Peng, Yang, & Yang, 2015).

Synthesis of Novel Schiff's Bases

Ebrahimi and Sayadi (2012) synthesized bis(4-amino-4H-1,2,4-triazole-3-thiols), involving a condensation reaction with 2,2′-(phenylmethylene)bis(sulfanediyl)diacetic acids. This study highlights the potential for creating novel compounds using ethanedioic acid derivatives, which can lead to the development of materials with unique properties (Ebrahimi & Sayadi, 2012).

Biologically Active Macroheterocycles Synthesis

A study by Mingaleeva et al. (2019) focused on synthesizing biologically active macroheterocycles using compounds that include hydrazide fragments, which are structurally related to Ethanedioic acid, bis[(phenylmethylene)hydrazide]. Such studies are crucial for the development of new pharmaceuticals and biologically active materials (Mingaleeva et al., 2019).

Catalytic Reactions and Synthesis of Novel Compounds

Research by Khairullina et al. (2013) on thiomethylation of carboxylic acid hydrazides is relevant to understanding the chemical behavior of Ethanedioic acid, bis[(phenylmethylene)hydrazide]. Such studies contribute to the field of organic synthesis, particularly in creating compounds with potential applications in various industries (Khairullina et al., 2013).

Safety And Hazards

The safety and hazards associated with Ethanedioic acid, bis[(phenylmethylene)hydrazide] are not clearly mentioned in the available resources .

Future Directions

The future directions for research or applications of Ethanedioic acid, bis[(phenylmethylene)hydrazide] are not clearly mentioned in the available resources .

properties

IUPAC Name

N,N'-bis(benzylideneamino)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-15(19-17-11-13-7-3-1-4-8-13)16(22)20-18-12-14-9-5-2-6-10-14/h1-12H,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIBACHAUHDNPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C(=O)NN=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863919
Record name Ethanedioic acid, 1,2-bis(2-(phenylmethylene)hydrazide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanedioic acid, bis[(phenylmethylene)hydrazide]

CAS RN

6629-10-3
Record name Ethanedioic acid 1,2-bis[2-(phenylmethylene)hydrazide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6629-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanedioic acid, 1,2-bis[2-(phenylmethylene)hydrazide]
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanedioic acid, 1,2-bis(2-(phenylmethylene)hydrazide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',(2')'-dibenzylideneoxalohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Blatt, HJ Griesser, JW Loder, AWH Mau - Polymer degradation and …, 1988 - Elsevier
The chelating properties of oxalyl dihydrazide and a series of ethanedioic acid bis-hydrazides with Cu 2+ in solution have been investigated by UV absorption and fluorescence …
Number of citations: 2 www.sciencedirect.com
E Blatt, J Hodgkin, J Loder, AWH Mau… - … degradation and stability, 1988 - Elsevier
The chelating properties of ethanedioic acid bis[(1-pyrenylmethylene) hydrazide] (OAPH) with Cu 2+ and Pb 2+ in solution are investigated by fluorescence quenching measurements. …
Number of citations: 2 www.sciencedirect.com
E Blatt, J Hodgkin, J Loder, AWH Mau… - Journal of Photochemistry …, 1988 - Elsevier
In this paper we report our studies on the photophysical and dication quenching interactions of ethanedioic acid bis[(1-naphthylmethylene)-hydrazide] (1-OANH) and ethanedioic acid …
Number of citations: 2 www.sciencedirect.com

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